molecular formula C9H16N2O2 B1323108 Morpholin-3-yl(pyrrolidin-1-yl)methanone CAS No. 128001-79-6

Morpholin-3-yl(pyrrolidin-1-yl)methanone

Cat. No.: B1323108
CAS No.: 128001-79-6
M. Wt: 184.24 g/mol
InChI Key: MODHXEXNYOANLO-UHFFFAOYSA-N
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Description

Morpholin-3-yl(pyrrolidin-1-yl)methanone is a compound that features both morpholine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-3-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the morpholine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Morpholin-3-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-3-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine itself and its various substituted forms.

    Pyrrolidine derivatives: Compounds such as pyrrolidine and its functionalized derivatives.

Uniqueness

Morpholin-3-yl(pyrrolidin-1-yl)methanone is unique due to the combination of both morpholine and pyrrolidine rings in its structure. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and chemical processes.

Biological Activity

Morpholin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a morpholine ring and a pyrrolidine moiety, which contribute to its unique chemical properties. The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with differing biological activities. For example, the reaction conditions and reagents can lead to products such as N-oxides or secondary amines, which may exhibit distinct pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The compound has been studied for its potential anti-inflammatory and analgesic properties, suggesting a role in pain management and inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). In one study, compounds derived from similar frameworks showed IC50 values as low as 6.25 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1fMDA-MB-2316.25Inhibition of cell viability
Compound 1dMDA-MB-23125Apoptosis induction
Morpholin derivativeVariousVariesEnzyme inhibition

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that related compounds possess significant activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests a broad spectrum of potential applications in treating infections.

Case Studies

A notable case study involved the evaluation of Morpholin derivatives in animal models for their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers in vivo, supporting their therapeutic potential in treating chronic inflammatory diseases .

Furthermore, molecular docking studies have provided insights into the binding affinities of Morpholin derivatives with key proteins involved in cancer progression, reinforcing their potential as targeted therapies .

Properties

IUPAC Name

morpholin-3-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(11-4-1-2-5-11)8-7-13-6-3-10-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHXEXNYOANLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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